Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom in the ring. This particular compound is characterized by a methyl group at the 3rd position, a phenyl group at the 5th position, and a carboxylate ester group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2,5-dimethoxytetrahydrofuran with phenylhydrazine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under reflux conditions in a suitable solvent like methanol, followed by purification through techniques like flash chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2nd and 5th positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxymethyl-3-methyl-5-phenylpyrrole.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and carboxylate groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate: Characterized by a methyl group at the 3rd position and a phenyl group at the 5th position.
Methyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the phenyl group at the 5th position.
Methyl 5-phenyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3rd position.
Uniqueness
This compound is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
CAS No. |
89649-58-1 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-9-8-11(10-6-4-3-5-7-10)14-12(9)13(15)16-2/h3-8,14H,1-2H3 |
InChI Key |
TZMRXCVJUDIOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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